molecular formula C27H29ClN2O5 B11298417 7-Chloro-2-[3-(dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11298417
M. Wt: 497.0 g/mol
InChI Key: SQXLMDKOFLIBHB-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused chromeno-pyrrole ring system. Let’s break down its structure:
    • The core consists of a dihydrochromeno[2,3-c]pyrrole scaffold.
    • It bears a 7-chloro substitution.
    • The 3-position features a dimethylamino propyl group.
    • The 1-position has an ethoxy-4-(prop-2-en-1-yloxy)phenyl substituent.
  • Due to its intricate structure, this compound is of interest in medicinal chemistry and drug development.
  • Preparation Methods

    • Synthesis of this compound involves several steps, including cyclization and functional group manipulations.
    • One synthetic route could start from commercially available 3-(dimethylamino)-1-propylamine . The key steps might include:
      • Cyclization of 3-(dimethylamino)-1-propylamine with an appropriate aldehyde or ketone to form the chromeno-pyrrole ring.
      • Introduction of the chloro substituent.
      • Etherification at the 1-position.
      • Alkylation of the phenolic oxygen.
    • Industrial production methods would likely involve optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: Oxidative processes could modify the ethoxy group or the dimethylamino moiety.

        Reduction: Reduction of the carbonyl group or other functionalities.

        Substitution: Nucleophilic substitutions at different positions.

    • Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.

      Chemistry: Explore its reactivity and use as a building block for other compounds.

      Biology: Study its effects on cellular processes.

      Industry: Assess its applicability in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds may include other chromeno-pyrroles or heterocyclic derivatives.
    • Highlight its unique features, such as the chloro substitution and the specific substituents.

    Properties

    Molecular Formula

    C27H29ClN2O5

    Molecular Weight

    497.0 g/mol

    IUPAC Name

    7-chloro-2-[3-(dimethylamino)propyl]-1-(3-ethoxy-4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

    InChI

    InChI=1S/C27H29ClN2O5/c1-5-14-34-21-10-8-17(15-22(21)33-6-2)24-23-25(31)19-16-18(28)9-11-20(19)35-26(23)27(32)30(24)13-7-12-29(3)4/h5,8-11,15-16,24H,1,6-7,12-14H2,2-4H3

    InChI Key

    SQXLMDKOFLIBHB-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)Cl)OCC=C

    Origin of Product

    United States

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